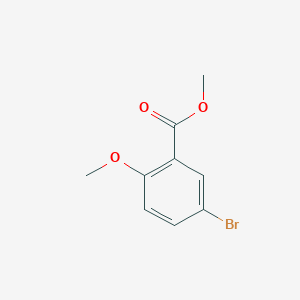







|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH3:14][N:15](C)C=O>[C-]#N.[Zn+2].[C-]#N>[C:14]([C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:15] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
29.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)OC
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
33.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
This solution was stirred for 2 hours at 100° C., whereafter the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
N,N-Dimethylformamide was degassed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the interior of the reactor was purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
After 9.8 g of tetrakistriphenylphosphine palladium was added
|
|
Type
|
CUSTOM
|
|
Details
|
the interior of the reactor was purged with argon
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The insolubles were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
water was added
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with a saturated aqueous solution of sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The anhydrous sodium sulfate was separated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
|
Type
|
DISTILLATION
|
|
Details
|
ethyl acetate was distilled off under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The resulting residue was washed with diethyl ether
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was dried under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)OC)C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.5 g | |
| YIELD: PERCENTYIELD | 42% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |